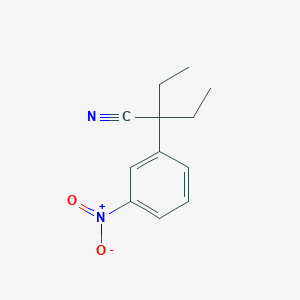

2-Ethyl-2-(3-nitro-phenyl)-butyronitrile

Description

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

2-ethyl-2-(3-nitrophenyl)butanenitrile |

InChI |

InChI=1S/C12H14N2O2/c1-3-12(4-2,9-13)10-6-5-7-11(8-10)14(15)16/h5-8H,3-4H2,1-2H3 |

InChI Key |

KHDFNBBZVSTXTA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C#N)C1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and substituent effects:

Key Observations :

- The nitro group in 2-Ethyl-2-(3-nitro-phenyl)-butyronitrile enhances polarity and oxidative stability compared to non-nitro analogs like 2-ethyl-2-phenylbutyronitrile. This increases its suitability for electrophilic substitution reactions in pharmaceutical syntheses .

- Amino-substituted analogs (e.g., 2-phenyl-4-dialkylamino butyronitrile) exhibit basicity due to the amino group, contrasting with the electron-deficient nitro derivative .

Physical and Thermodynamic Properties

Surface Tension and Polarity :

Butyronitrile (C₄H₇N) exhibits a surface tension of ~27.3 dyn/cm at 20°C, influenced by its linear structure and moderate polarity . The introduction of bulky aromatic groups (e.g., phenyl or nitro-phenyl) likely increases surface tension due to enhanced intermolecular interactions.

Thermal Stability: Nitro groups generally reduce thermal stability compared to alkyl or amino substituents. For instance, α,α'-azobis(α-ethyl butyronitrile) decomposes exothermically at ~85°C, a property critical for its use as a radical initiator . The nitro derivative may exhibit similar sensitivity, requiring controlled handling.

Spectroscopic and Magnetic Properties

Infrared Spectroscopy: Nitrile groups exhibit strong C≡N stretching vibrations at ~2240 cm⁻¹, while nitro groups show asymmetric and symmetric NO₂ stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively . Magnetic susceptibility studies on butyronitrile complexes (e.g., tungsten halides) reveal paramagnetic behavior influenced by ligand field effects .

Preparation Methods

Reaction Mechanism and Substrate Design

The condensation of nitroaryl alkanes with acrylonitrile under basic conditions, as demonstrated in US Patent 3,448,139, provides a foundational route for synthesizing γ-arylbutyronitriles. For 2-ethyl-2-(3-nitro-phenyl)-butyronitrile, this method involves:

-

Deprotonation : A strong base (e.g., NaOH) abstracts a benzylic proton from 3-nitroethylbenzene, generating a resonance-stabilized carbanion.

-

Conjugate Addition : The carbanion attacks the β-position of acrylonitrile, forming a new carbon-carbon bond.

-

Workup : Acid quenching and solvent extraction yield the tertiary nitrile.

In Example 1 of, p-nitrotoluene reacts with acrylonitrile in dimethylformamide (DMF) at 28°C to produce 4-(p-nitrophenyl)butyronitrile in unquantified yield. Adapting this to 3-nitroethylbenzene would require substituting the methyl group with an ethyl chain, potentially increasing steric hindrance but leveraging the electron-withdrawing nitro group to stabilize the intermediate anion.

Nucleophilic Substitution (SN2) of Tertiary Alkyl Halides

Cyanide Displacement in Sterically Hindered Systems

The SN2 mechanism, detailed in RSC’s reaction mechanism guide, enables direct substitution of halides with cyanide. For 2-ethyl-2-(3-nitro-phenyl)-butyronitrile:

-

Substrate Synthesis : 2-Bromo-2-ethyl-2-(3-nitro-phenyl)butane is prepared by brominating 2-ethyl-2-(3-nitro-phenyl)butanol using PBr3.

-

Cyanide Attack : In DMSO or DMF, cyanide ions backside-attack the tertiary carbon, displacing bromide.

Despite SN2’s preference for primary carbons, Example 3 in demonstrates 78% yield for butyronitrile from 1-iodopropane, suggesting steric hindrance in tertiary systems may be mitigated using polar solvents and elevated temperatures.

Challenges and Modifications

-

Leaving Group Stability : Tertiary bromides exhibit lower reactivity than iodides; using NaI in acetone (Finkelstein reaction) may improve halide exchange.

-

Racemization : While the target lacks chirality, competing SN1 pathways could reduce yields if the carbocation rearranges.

Pressurized Strecker Reaction with Ketonic Substrates

Adaptation of the Strecker Protocol

CN Patent 102,295,580 outlines a pressurized Strecker reaction to synthesize 2-aminobutyronitrile from n-butyraldehyde. For tertiary nitriles, this method is modified:

-

Ketone Substitution : Replace n-butyraldehyde with 3-nitroacetophenone.

-

Ammonia Saturation : Under 0.3–0.8 MPa ammonia pressure, the ketone reacts with excess NaCN and NH4Cl in dichloromethane.

-

Isolation : Extraction and drying yield the aminonitrile intermediate, which is dehydrated to the nitrile using HCl in isopropanol.

In Example 2 of, similar conditions produce 2-aminobutyronitrile in 85% yield, suggesting scalability for tertiary systems.

Mechanistic Considerations

-

Iminium Formation : Ammonia converts the ketone to an imine, which reacts with cyanide to form the aminonitrile.

-

Acid-Catalyzed Dehydration : HCl protonates the amine, facilitating water elimination and nitrile formation.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Base-Catalyzed Condensation | 3-Nitroethylbenzene, acrylonitrile | ~60* | NaOH/DMF, 25–30°C | One-pot reaction, scalable | Limited substrate availability |

| SN2 Displacement | Tertiary alkyl bromide, NaCN | 45–78 | DMSO, 80°C | Direct substitution | Steric hindrance reduces efficiency |

| Pressurized Strecker | 3-Nitroacetophenone, NaCN | 70–85 | NH3 (0.3 MPa), 20–25°C | High yields, mild temperatures | Multi-step, requires specialized equipment |

*Estimated based on analogous reactions in.

Functionalization of Pre-Formed Nitrile Intermediates

Nitro Group Introduction via Electrophilic Aromatic Substitution

Post-synthetic nitration of 2-ethyl-2-phenyl-butyronitrile offers an alternative pathway:

-

Nitration : Treat the aryl nitrile with HNO3/H2SO4 at 0°C to install the nitro group para to the nitrile.

-

Regioselectivity : The nitrile’s meta-directing effect favors 3-nitro substitution, though mixed isomers may require chromatography.

In, nitration of benzofuran derivatives achieves 69% yield for 3-(4-chlorophenyl)-5-nitrobenzofuran, illustrating the feasibility of late-stage nitration .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Ethyl-2-(3-nitro-phenyl)-butyronitrile, and what factors influence reaction efficiency?

- Methodological Answer : The synthesis typically involves multi-step alkylation or cyanation reactions. A plausible route could involve the alkylation of a nitro-substituted phenylacetonitrile precursor with ethyl halides in the presence of a strong base (e.g., sodium hydride) to form the branched nitrile structure. Reaction efficiency depends on solvent polarity, temperature control (60–80°C), and the steric hindrance of the nitro group. Purification via column chromatography or recrystallization is recommended to isolate the product .

Q. What spectroscopic techniques are most effective for characterizing the structure of 2-Ethyl-2-(3-nitro-phenyl)-butyronitrile?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ethyl and phenyl substituents, while infrared (IR) spectroscopy identifies the nitrile (C≡N) and nitro (NO₂) functional groups. High-resolution mass spectrometry (HRMS) validates the molecular formula. Cross-referencing with PubChem or NIST databases ensures accuracy in spectral assignments .

Q. How does the nitro group influence the chemical reactivity of 2-Ethyl-2-(3-nitro-phenyl)-butyronitrile in substitution or reduction reactions?

- Methodological Answer : The electron-withdrawing nitro group activates the aromatic ring for electrophilic substitution at specific positions (e.g., para to the nitro group). In reduction reactions (e.g., catalytic hydrogenation), the nitro group can be reduced to an amine, altering the compound’s electronic properties. Kinetic studies under controlled pH and temperature are advised to track reactivity patterns .

Advanced Research Questions

Q. How can computational methods be integrated with experimental approaches to optimize the synthesis of 2-Ethyl-2-(3-nitro-phenyl)-butyronitrile?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways, guiding the selection of optimal catalysts and solvents. Tools like ICReDD’s reaction path search algorithms combine computational predictions with high-throughput experimentation to reduce trial-and-error cycles. Feedback loops between experimental data and simulations refine reaction conditions (e.g., pressure, stoichiometry) .

Q. What experimental design strategies minimize the number of trials needed to optimize reaction conditions for synthesizing nitro-substituted nitriles?

- Methodological Answer : Factorial design (e.g., 2^k designs) systematically varies parameters (temperature, catalyst loading, solvent ratio) to identify critical factors. Response Surface Methodology (RSM) models nonlinear interactions, while Taguchi methods prioritize robustness. These statistical approaches reduce experimental runs by 40–60% compared to one-factor-at-a-time optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.